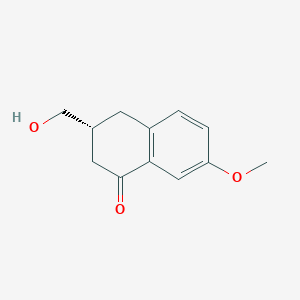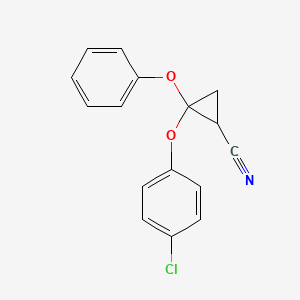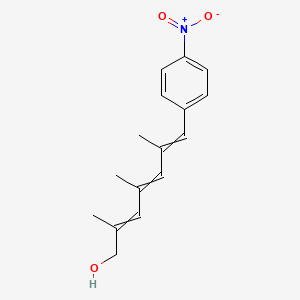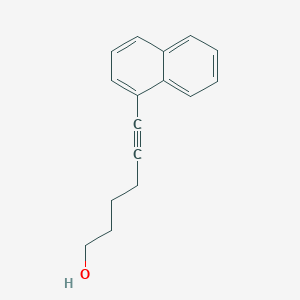
4-Methyl-1-phenylhept-1-YN-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-phenylhept-1-YN-3-one is an organic compound with the molecular formula C14H16O It is characterized by a hept-1-yn-3-one backbone with a phenyl group at the first carbon and a methyl group at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhept-1-YN-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 4-methyl-1-phenyl-1-butyne with an appropriate reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic attack on the electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methyl-1-phenylhept-1-YN-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
Oxidation: Formation of this compound oxide or corresponding carboxylic acids.
Reduction: Formation of 4-methyl-1-phenylhept-1-ene or 4-methyl-1-phenylheptane.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-Methyl-1-phenylhept-1-YN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-1-phenylhept-1-YN-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
相似化合物的比较
Similar Compounds
4-Methyl-1-phenylbut-1-YN-3-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-phenylhex-1-YN-3-one: Similar structure but with a different carbon chain length.
4-Methyl-1-phenylpent-1-YN-3-one: Another homolog with a different carbon chain length.
Uniqueness
4-Methyl-1-phenylhept-1-YN-3-one is unique due to its specific carbon chain length and the presence of both phenyl and methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
918638-74-1 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
4-methyl-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C14H16O/c1-3-7-12(2)14(15)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3 |
InChI 键 |
SFBOXKUQPGYSAA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(=O)C#CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)


![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)

![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
methanone](/img/structure/B12611506.png)

![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)



![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
